molecular formula C11H14ClNO3S B2626927 methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate CAS No. 339100-27-5

methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate

Cat. No.: B2626927
CAS No.: 339100-27-5
M. Wt: 275.75
InChI Key: LMCZNLXBELXCSE-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate (CAS 339100-27-5) is a synthetic thiophene-carboxylate derivative of interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules. Its molecular formula is C11H14ClNO3S, and it has a molecular weight of 275.75 . The structure features both a carboxamide and a methyl ester functional group, making it a valuable intermediate for further chemical modifications and heterocyclic chemistry explorations. Researchers utilize this compound in the development of potential pharmacologically active substances. It is supplied as a solid and requires cold-chain transportation . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 3-[(3-chloro-2,2-dimethylpropanoyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-11(2,6-12)10(15)13-7-4-5-17-8(7)9(14)16-3/h4-5H,6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCZNLXBELXCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate typically involves the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with thiophene-2-carboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate is being investigated for its pharmacological properties. Its structure suggests potential activity against various biological targets, including:

  • Antimicrobial Activity: Preliminary studies indicate that thiophene derivatives can exhibit antimicrobial properties, making this compound a candidate for further exploration in this area.
  • Anti-inflammatory Properties: The compound's interaction with specific enzymes or receptors may lead to anti-inflammatory effects.

Materials Science

Thiophene derivatives are crucial in the development of organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties of this compound make it a valuable material for:

  • Organic Electronics: Its application in organic solar cells and field-effect transistors is an area of active research.
  • Light Emission Technologies: The compound's ability to form stable thin films could enhance the performance of LEDs.

Biological Studies

The biological activity of this compound is under investigation to understand its mechanisms of action. Potential studies may include:

  • Interaction Studies: Focusing on how the compound interacts with cellular targets.
  • Pharmacodynamics and Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion profiles.

Mechanism of Action

The mechanism of action of methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The exact pathways and targets are not well-defined, but it is believed to interact with enzymes or receptors in biological systems, leading to its observed effects .

Biological Activity

Methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C₁₁H₁₄ClN₁O₂S and a molecular weight of 251.75 g/mol. Its structure consists of a thiophene ring substituted with a carboxylate group and an amide group, which are critical for its biological interactions.

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxicity against various murine cancer cell lines, including mammary adenocarcinoma and lung adenocarcinoma. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Mammary Adenocarcinoma24.5Induction of apoptosis
Lung Adenocarcinoma30.3Cell cycle arrest

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. In preclinical models, this compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect may be attributed to its ability to block NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Table 2: Anti-inflammatory Effects

CytokineEffectMechanism
TNF-αDecreasedInhibition of NF-kB signaling
IL-6DecreasedInhibition of NF-kB signaling

Case Studies

In a notable study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their biological activities. One derivative exhibited enhanced anticancer activity compared to the parent compound, suggesting that structural modifications can significantly influence efficacy.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via acylation of a thiophene-2-carboxylate precursor using 3-chloro-2,2-dimethylpropanoyl chloride under anhydrous conditions. Key steps include:

  • Refluxing intermediates in dichloromethane (CH₂Cl₂) under nitrogen to prevent oxidation .
  • Purification via reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the product .
  • Characterization using IR spectroscopy (C=O, C-O, and NH stretches), ¹H/¹³C NMR for structural confirmation, and melting point analysis .

Q. What analytical techniques are essential for verifying the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹, ester C-O at ~1250 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm), while ¹³C NMR assigns carbonyl carbons (amide at ~170 ppm, ester at ~165 ppm) .
  • HPLC : Ensures purity (>95%) and monitors reaction progress .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store under refrigeration (2–8°C) in airtight containers with desiccants to prevent hydrolysis. Avoid prolonged exposure to light or moisture, which can degrade the ester and amide bonds .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP-III provides precise bond lengths, angles, and torsion angles. For example:

  • SHELXL refines high-resolution data to confirm the spatial arrangement of the chloro-dimethylpropanamido group .
  • ORTEP-III generates thermal ellipsoid plots to visualize dynamic disorder or crystallographic packing effects .

Q. What mechanistic insights explain the reactivity of the thiophene ring during acylation or functionalization?

  • Methodological Answer :

  • The electron-rich thiophene ring undergoes electrophilic substitution at the 3-position due to resonance stabilization. Computational studies (DFT) can model transition states to predict regioselectivity .
  • Kinetic studies under varying temperatures (e.g., Arrhenius plots) quantify activation energy for acylation .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • In vitro assays : Evaluate antioxidant activity via DPPH radical scavenging or anti-inflammatory effects using COX-2 inhibition assays .
  • Modifications : Introduce substituents (e.g., electron-withdrawing groups on the thiophene ring) to enhance binding affinity. Compare IC₅₀ values of derivatives to establish SAR trends .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while inert atmospheres (N₂) prevent side reactions .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
  • Process monitoring : TLC or inline IR spectroscopy tracks reaction progress in real time .

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